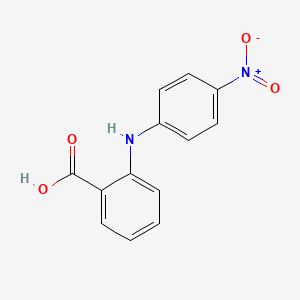

Anthranilic acid, N-p-nitrophenyl-

Description

Contextualization within N-Substituted Anthranilic Acid Derivatives Research

Research into N-substituted anthranilic acid derivatives is a burgeoning field, driven by the diverse biological activities these compounds exhibit. nih.govnih.govmdpi.com Scientists have synthesized and investigated a wide array of these derivatives, revealing their potential as anti-inflammatory, analgesic, antipyretic, antibacterial, antiviral, and even anticancer agents. nih.govmdpi.commdpi.com The core anthranilic acid structure serves as a versatile scaffold, and modifications at the nitrogen atom allow for the fine-tuning of the molecule's properties to achieve desired biological effects. mdpi.commdpi.com

Significance as a Versatile Synthetic Intermediate in Organic Synthesis

Anthranilic acid, N-p-nitrophenyl- serves as a crucial building block in the synthesis of more complex molecules. Its bifunctional nature, possessing both a carboxylic acid and a secondary amine, allows it to participate in a variety of chemical reactions. For instance, the carboxylic acid group can be converted into esters, amides, or acid chlorides, while the N-H bond of the secondary amine can undergo further substitution. This versatility makes it an important intermediate in the preparation of various organic compounds, including heterocyclic systems and other biologically active molecules. nih.govgoogle.com

Role of the p-Nitrophenyl Moiety in Modulating Chemical Behavior

The p-nitrophenyl group plays a pivotal role in defining the chemical character of Anthranilic acid, N-p-nitrophenyl-. The nitro group (-NO2) is a strong electron-withdrawing group. fiveable.me This property significantly influences the electron density of the entire molecule. The electron-withdrawing nature of the nitro group makes the aromatic ring of the p-nitrophenyl moiety less electron-rich. fiveable.me This electronic effect can impact the reactivity of the anthranilic acid portion of the molecule, influencing its acidity, basicity, and susceptibility to electrophilic or nucleophilic attack. For example, the presence of an electron-withdrawing group can increase the acidity of the carboxylic acid proton. In some contexts, the p-nitrophenyl group can also act as a leaving group in certain enzymatic reactions. nih.govnih.govresearchgate.net

Overview of Research Trajectories for the Chemical Compound

Current research involving Anthranilic acid, N-p-nitrophenyl- and related compounds is exploring several promising avenues. A significant area of focus is the synthesis of novel derivatives with enhanced biological activities. nih.govnih.gov Researchers are investigating how modifications to the p-nitrophenyl ring or the anthranilic acid core can lead to more potent and selective therapeutic agents. nih.gov Another research direction involves its application as a tool in chemical biology and enzymology to probe reaction mechanisms. nih.govnih.govresearchgate.net The unique properties imparted by the p-nitrophenyl group make it a useful substrate for studying enzyme kinetics and inhibition. nih.govnih.govresearchgate.net Furthermore, its role as a synthetic intermediate continues to be exploited in the development of new synthetic methodologies and the construction of complex molecular architectures. nih.gov

Interactive Data Tables

Physical and Chemical Properties of Anthranilic acid, N-p-nitrophenyl-

| Property | Value |

| Molecular Formula | C13H10N2O4 |

| Molecular Weight | 258.23 g/mol |

| Melting Point | 215-217 °C |

| Appearance | Not specified |

| CAS Number | 5933-35-7 |

Data sourced from CAS Common Chemistry and other chemical databases. cas.org

Synonyms for Anthranilic acid, N-p-nitrophenyl-

| Synonym |

| N-(4-nitrophenyl)anthranilic acid |

| 2-[(4-Nitrophenyl)amino]benzoic acid |

Note: While "N-(o-nitrophenyl)anthranilic acid" and "N-(2-nitrophenyl)anthranilic acid" are related isomers, they are distinct from the p-nitro substituted compound discussed in this article. cas.orgsigmaaldrich.com

Structure

3D Structure

Properties

IUPAC Name |

2-(4-nitroanilino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O4/c16-13(17)11-3-1-2-4-12(11)14-9-5-7-10(8-6-9)15(18)19/h1-8,14H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZPQUGLIFJZPGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50222538 | |

| Record name | Anthranilic acid, N-p-nitrophenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50222538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7221-31-0 | |

| Record name | 2-(4-Nitroanilino)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7221-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anthranilic acid, N-p-nitrophenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007221310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anthranilic acid, N-p-nitrophenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50222538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Anthranilic Acid, N P Nitrophenyl and Its Structural Analogues

Direct N-Arylation Approaches

Direct N-arylation represents the most straightforward conceptual approach to synthesizing N-aryl anthranilic acids. This involves the formation of a carbon-nitrogen bond between an anthranilic acid derivative and an aryl group.

Catalytic Coupling Reactions (e.g., Ullmann-type Condensations)

Catalytic cross-coupling reactions are powerful tools for C-N bond formation. The Ullmann condensation, a classic copper-catalyzed reaction, has been a mainstay for the synthesis of N-aryl anthranilic acids. ijpsonline.comwikipedia.org Traditional Ullmann conditions often require harsh reaction parameters, including high temperatures and stoichiometric amounts of copper. wikipedia.org However, significant progress has been made in developing more efficient and milder catalytic systems.

Modern modifications of the Ullmann condensation utilize catalytic amounts of copper salts, often in conjunction with ligands, to facilitate the reaction under more benign conditions. For instance, the coupling of o-chlorobenzoic acid with various substituted anilines can be achieved in the presence of cupric oxide and anhydrous potassium carbonate to yield N-aryl anthranilic acid derivatives. ijpsonline.com Research has demonstrated that copper-catalyzed amination of 2-chlorobenzoic acids with aniline (B41778) derivatives can be highly chemo- and regioselective, eliminating the need for protecting the carboxylic acid group and accommodating a wide range of functional groups on both the aryl chloride and the aniline. nih.gov This method has been shown to be effective for both electron-rich and electron-deficient substrates. nih.gov

The Goldberg reaction, a related C-N coupling, is another variation of the Ullmann condensation that typically involves the reaction of an aniline with an aryl halide, catalyzed by a copper species. wikipedia.org Innovations in this area include the use of ionic liquids as a medium for the copper-catalyzed Ullmann-type coupling reactions, which can offer environmental benefits and facilitate catalyst recycling. researchgate.net

Palladium-catalyzed methods, such as the Buchwald-Hartwig amination, have also emerged as a versatile alternative for N-arylation. nih.govnih.gov While often applied to the amination of aryl halides with free carboxylic acid groups in the meta or para positions, specialized conditions have been developed for ortho-substituted benzoic acids. nih.gov Solid-phase synthesis approaches utilizing Buchwald-Hartwig amination have been successfully employed for the preparation of N-substituted anthranilic acid derivatives, offering advantages in purification and high-throughput applications. nih.gov

| Method | Catalyst/Reagents | Key Advantages | Typical Substrates |

|---|---|---|---|

| Ullmann Condensation | Copper (metal or salts), Base | Classic, well-established method. ijpsonline.comwikipedia.org | o-Halobenzoic acids, Anilines |

| Modified Ullmann (e.g., with ligands) | Cu(I) or Cu(II) salts, Ligands (e.g., diamines), Base | Milder conditions, higher yields, broader substrate scope. nih.gov | Aryl chlorides/bromides, Anilines |

| Buchwald-Hartwig Amination | Palladium catalyst, Phosphine ligand, Base | High functional group tolerance, applicable to solid-phase synthesis. nih.gov | Aryl halides/triflates, Amines |

| Iron-Catalyzed C-H Amination | Iron catalyst, Diphosphine ligand, Organometallic base | Direct C-H activation, avoids pre-functionalized substrates. nih.gov | Aromatic carboxamides, N-chloroamines |

Non-Catalytic N-Substitution Strategies

While catalytic methods are prevalent, non-catalytic strategies for N-arylation offer the advantage of avoiding transition metal contaminants in the final product. One such approach involves a transfer hydrogenative coupling of 2-nitroaryl methanols with amines. rsc.orgresearchgate.netdntb.gov.ua This method proceeds without a transition metal catalyst and is noted for its operational simplicity and broad substrate scope. rsc.org

Another strategy involves the microwave-assisted, regioselective amination of activated halo-benzoic acids. For example, 5-nitro-2-chlorobenzoic acid can react with a variety of amines under solvent-free and catalyst-free conditions to produce N-substituted 5-nitroanthranilic acid derivatives in high yields and short reaction times. researchgate.net

Synthesis through Precursor Transformation

An alternative to direct N-arylation is the synthesis of the anthranilic acid scaffold from a pre-existing cyclic precursor that already contains the desired N-substituent.

Ring-Opening Reactions of Related Heterocycles

The ring-opening of specific heterocyclic systems can be a powerful method for generating substituted anthranilic acids. For instance, N-substituted isatoic anhydrides can undergo ring-opening with nucleophiles to furnish N-substituted anthranilic acid derivatives. nih.gov This approach is particularly useful for introducing a variety of substituents onto the nitrogen atom prior to the formation of the anthranilic acid.

Oxidation of Isatin (B1672199) Derivatives as a Route to Anthranilic Acid Scaffolds

A highly efficient and environmentally friendly method for the preparation of a wide range of anthranilic acids involves the oxidation of isatin (1H-indole-2,3-dione) and its derivatives. scielo.brresearchgate.netnih.gov This method typically employs hydrogen peroxide in a basic aqueous solution (e.g., NaOH). scielo.brresearchgate.netscielo.br A key advantage of this strategy is that the N-substituent, including an N-p-nitrophenyl group, can be installed on the isatin precursor through well-established N-alkylation or N-arylation reactions prior to the oxidative ring-opening. scielo.brscielo.br

The oxidation of N-substituted isatins generally proceeds under mild conditions and in short reaction times, often at room temperature. researchgate.netnih.govscielo.br The reaction is tolerant of a variety of substituents on the aromatic ring of the isatin. scielo.brresearchgate.netscielo.br This method provides a versatile route to N-substituted anthranilic acids with good to excellent yields. researchgate.netnih.gov More recently, electrochemical methods for the oxidative ring-opening of isatins have also been developed, offering a metal-free and chemical oxidant-free alternative. acs.org

| Precursor | Reagents and Conditions | Product | Key Features |

|---|---|---|---|

| Isatin or N-substituted Isatin | H₂O₂, NaOH, room temperature | Anthranilic acid or N-substituted anthranilic acid | Environmentally friendly, short reaction times, high yields (51-97%). scielo.brresearchgate.netnih.gov |

| N-aryl Isatin | H₂O₂, NaOH, room temperature | N-aryl anthranilic acid | Allows for pre-installation of the N-aryl group. scielo.br |

| Isatin | Electrochemical oxidation | Anthranilic acid derivatives | Metal-free, chemical oxidant-free. acs.org |

Derivatization Strategies for Enhancing Molecular Complexity

Once the core N-p-nitrophenyl-anthranilic acid structure is obtained, further derivatization can be employed to enhance molecular complexity and explore structure-activity relationships. The presence of the carboxylic acid and the secondary amine functionalities, as well as the activated aromatic rings, provides multiple handles for chemical modification.

The carboxylic acid group can be readily converted to esters, amides, or other carbonyl derivatives. scielo.br For example, coupling with amino acids or their esters can lead to the formation of peptide-like structures. nih.gov The nitro group on the N-phenyl ring is a versatile functional group that can be reduced to an amine, which can then be further functionalized through acylation, alkylation, or diazotization followed by coupling reactions.

The aromatic rings of the anthranilic acid scaffold can also undergo electrophilic substitution reactions, although the substitution pattern will be directed by the existing activating and deactivating groups. scielo.br These derivatization strategies allow for the systematic exploration of the chemical space around the core N-p-nitrophenyl-anthranilic acid structure, which is crucial for the development of new therapeutic agents and functional materials. nih.govnih.gov

Incorporation of Additional Aromatic and Heterocyclic Systems

The core structure of N-aryl anthranilic acids can be expanded by introducing more complex aromatic or heterocyclic systems in place of the simple phenyl group. This is often achieved through modern cross-coupling reactions like the Ullmann condensation and the Buchwald-Hartwig amination, which facilitate the formation of carbon-nitrogen bonds. nih.govwikipedia.orgcapes.gov.brrug.nl

The Ullmann condensation, a classic method, typically uses a copper catalyst to couple an aryl halide with an amine. wikipedia.orgorganic-chemistry.org For instance, N-phenylanthranilic acid can be synthesized by reacting o-chlorobenzoic acid with aniline in the presence of copper powder and potassium carbonate in a solvent like isoamyl alcohol. e-journals.in This fundamental reaction has been adapted to create more complex analogues. A chemo- and regioselective copper-catalyzed cross-coupling has been developed for the amination of 2-chlorobenzoic acids with various aniline derivatives, yielding a range of N-aryl anthranilic acids in high yields without the need for protecting the acid group. nih.gov This method is effective for both electron-rich and electron-deficient starting materials. nih.gov

The Buchwald-Hartwig amination offers a powerful, palladium-catalyzed alternative for forming C-N bonds, often under milder conditions than the Ullmann reaction. nih.govcapes.gov.bryoutube.com This reaction has been refined over 25 years and is applicable to a broad scope of aryl (pseudo)halides and amines, making it highly suitable for synthesizing complex N-heteroaryl anthranilic acids. nih.govcapes.gov.br

A significant application of these methods is the synthesis of acridine (B1665455) derivatives. N-phenylanthranilic acid, for example, can be cyclized using phosphorus oxychloride to form 9-chloroacridine. e-journals.inorgsyn.org This intermediate can then react with various aromatic amines to produce a diverse family of 9-anilinoacridine (B1211779) derivatives, which are known for their ability to intercalate with DNA. e-journals.in

Table 1: Synthesis of N-Aryl Anthranilic Acid Analogues

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product Type | Ref |

|---|---|---|---|---|

| 2-Chlorobenzoic acid | Aniline | Copper powder, K₂CO₃ | N-phenylanthranilic acid | e-journals.in |

| 2-Chlorobenzoic acids | Aniline derivatives | Copper(I) salt | N-aryl anthranilic acids | nih.gov |

| N-phenylanthranilic acid | Phosphorus oxychloride | - | 9-Chloroacridine | e-journals.inorgsyn.org |

| 9-Chloroacridine | Aromatic amines | - | 9-Anilinoacridine derivatives | e-journals.in |

Introduction of Sulfonyl and Benzyl (B1604629) Moieties

Modifying the N-aryl anthranilic acid scaffold by adding sulfonyl and benzyl groups can significantly alter the molecule's properties.

Sulfonyl Moieties: N-sulfonyl anthranilic acids are important structural motifs. An efficient method for their synthesis involves the iridium(III)-catalyzed ortho-C-H amidation of benzoic acids with sulfonyl azides. nih.gov This transformation directly installs the sulfonamide group onto the benzoic acid ring, providing a streamlined route to these valuable compounds. nih.gov Another approach involves the reaction of N-sulfonyl anthranilic acid with reagents like bis(trichloromethyl)carbonate to produce N-sulfonyl anthranilic acid chloride, a reactive intermediate for further derivatization. google.com

Benzyl Moieties: The introduction of a benzyl group onto the nitrogen atom (N-benzylation) is another key modification. A novel and efficient method for the benzylation of unprotected anthranilic acids utilizes benzhydryl alcohols in the presence of a water-soluble gold(III)/TPPMS catalyst. acs.orgresearchgate.net This reaction can be chemoselective, leading to either N-benzylation or C-benzylation depending on the conditions. acs.orgresearchgate.net For example, reacting methyl 2-chloro-5-methylsulphonyl-4-phenoxy-benzoate with n-butylamine can yield the N-n-butyl derivative, which can then be hydrolyzed to the corresponding N-butyl anthranilic acid. google.com

Table 2: Synthesis of Sulfonyl and Benzyl Derivatives of Anthranilic Acid Analogues

| Starting Material | Reagent(s) | Moiety Introduced | Product Class | Ref |

|---|---|---|---|---|

| Benzoic acids | Sulfonyl azides | Sulfonyl | N-sulfonyl anthranilic acids | nih.gov |

| Anthranilic acids | Benzhydryl alcohols | Benzyl | N-benzyl anthranilic acids | acs.orgresearchgate.net |

| Methyl 4-chloro-5-methylsulphonyl-N-benzyl-anthranilate | Phenol, Sodium | Phenoxy (replaces Chloro) | 5-methylsulphonyl-4-phenoxy-N-benzyl-anthranilic acid ester | google.com |

Formation of Anthranilic Acid Hybrid Molecules

Molecular hybridization is a powerful strategy in drug design where two or more pharmacologically active scaffolds are combined into a single molecule to create new therapeutic agents with potentially enhanced or novel activities. nih.gov Anthranilic acid and its N-aryl derivatives are excellent platforms for creating such hybrids.

Quinazolinone Hybrids: Quinazolinones are a prominent class of heterocyclic compounds often synthesized from anthranilic acid. tandfonline.comnih.govgeneris-publishing.com One common method involves the acylation of anthranilic acid, followed by cyclization with an amine to form the quinazolinone ring system. nih.gov For example, anthranilic acid can be condensed with chloro acyl chlorides and then treated with amines or hydrazine (B178648) hydrate (B1144303) to produce fused quinazolinone derivatives. nih.gov These quinazolinone cores can then be linked to other molecular fragments.

Chalcone (B49325) Hybrids: Chalcones are another important class of bioactive compounds characterized by an α,β-unsaturated ketone system. nih.govnih.gov Hybrid molecules combining the anthranilic acid/quinazolinone scaffold with a chalcone moiety have been synthesized. researchgate.net A general approach involves preparing a substituted 2-phenyl-4H-benzo[d] nih.govtandfonline.comoxazin-4-one from anthranilic acid, which is then reacted with an amino-substituted acetophenone (B1666503). researchgate.net The resulting intermediate is subsequently condensed with various aldehydes to afford quinazolinone-chalcone hybrids. researchgate.net These hybrids can be further modified to create even more complex heterocyclic systems like pyrazolines and isoxazolines. researchgate.net

Table 3: Synthetic Strategies for Anthranilic Acid Hybrid Molecules

| Core Scaffold | Hybridizing Moiety | Key Synthetic Step(s) | Hybrid Product Class | Ref |

|---|---|---|---|---|

| Anthranilic acid | Quinazolinone | Acylation, cyclization with amines | Fused quinazolinones | nih.gov |

| Anthranilic acid | Quinazolinone / Chalcone | Benzoylation, reaction with aminoacetophenone, condensation with aldehydes | Quinazolinone-Chalcone hybrids | researchgate.net |

| Anthranilic acid | Quinazolinone | Reaction with orthoesters and amines in a microwave reactor | 3-Substituted-quinazolin-4(3H)-ones | tandfonline.com |

Chemical Reactivity and Mechanistic Pathways of Anthranilic Acid, N P Nitrophenyl

Electron Density Distribution and Aromatic Reactivity Analysis

The chemical behavior of N-(4-nitrophenyl)anthranilic acid is largely dictated by the interplay of its constituent functional groups and aromatic rings. The molecule consists of two aromatic rings linked by a secondary amine, with a carboxylic acid group on one ring and a nitro group on the other.

Computational studies, such as those employing density functional theory (DFT), can provide a more quantitative picture of the electron density distribution. rsc.org These analyses help in predicting the most likely sites for electrophilic and nucleophilic attack. The electrophilicity and nucleophilicity indices can be calculated to understand the potential of the molecule to react with nucleophiles and electrophiles, respectively. mdpi.com

Nucleophilic and Electrophilic Reactions Involving the Carboxylic Acid and Amine Functionalities

The carboxylic acid and amine functionalities are key sites for a variety of chemical transformations.

Reactions of the Carboxylic Acid Group: The carboxylic acid group can undergo typical reactions such as esterification and amidation. For instance, it can be converted to its corresponding acyl chloride by treatment with reagents like thionyl chloride (SOCl2), which can then be reacted with various nucleophiles.

Reactions of the Amine Group: The secondary amine is nucleophilic and can participate in reactions such as acylation. For example, it can be acylated with acyl chlorides or anhydrides. The reactivity of the amine is, however, modulated by the electron-withdrawing p-nitrophenyl group.

The interplay between the amine and carboxylic acid groups is crucial for cyclization reactions, as discussed in section 3.4.

Reactions Involving the Nitro Group

The nitro group is a versatile functional group that can undergo several important transformations.

Reductive Transformations to Amino and Other Nitrogenous Groups

The most significant reaction of the nitro group is its reduction to an amino group (-NH2). This transformation dramatically alters the electronic properties of the molecule, converting a strongly deactivating group into a strongly activating one. masterorganicchemistry.com Common methods for this reduction include:

Catalytic Hydrogenation: Using catalysts such as palladium, platinum, or nickel with hydrogen gas. masterorganicchemistry.com

Metal/Acid Reduction: Employing metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl). masterorganicchemistry.com

The reduction can also proceed through intermediate stages, yielding nitroso or hydroxylamine (B1172632) derivatives. libretexts.org

Bioreductive Activation Mechanisms in Biological Contexts

In hypoxic (low oxygen) environments, such as those found in solid tumors, the nitro group can be bioreduced by enzymes like NAD(P)H:quinone oxidoreductase 1 (hNQO1). researchgate.net This reduction can lead to the formation of a more electron-donating substituent, which can trigger molecular fragmentation and release of an active species. This principle is utilized in the design of bioreductive prodrugs for cancer therapy. researchgate.net The reduction of a nitroaromatic compound under hypoxic conditions can unmask a potent inhibitor, targeting the most aggressive and therapy-resistant tumor cells while sparing normal tissues. researchgate.net

Cyclization and Heterocycle Formation

The structure of N-(4-nitrophenyl)anthranilic acid, with its appropriately positioned amine and carboxylic acid groups, makes it a suitable precursor for the synthesis of heterocyclic compounds.

Formation of Quinazoline-4(3H)-one Systems

A key reaction of anthranilic acid and its derivatives is their use in the synthesis of quinazolin-4(3H)-ones, a class of heterocyclic compounds with a wide range of biological activities. ijarsct.co.inptfarm.pl The general strategy involves the reaction of an anthranilic acid derivative with a suitable one-carbon synthon.

One common method is the Niementowski reaction, where anthranilic acid is heated with an excess of formamide. generis-publishing.com This reaction proceeds through the formation of an N-formyl intermediate, followed by cyclization and dehydration.

Alternatively, the anthranilic acid can be first acylated, and the resulting N-acylanthranilic acid is then cyclized. For example, reaction with an acyl chloride followed by treatment with acetic anhydride (B1165640) can lead to a benzoxazinone (B8607429) intermediate. researchgate.netnih.govnih.gov This intermediate can then be reacted with an amine or ammonia (B1221849) to yield the corresponding quinazolin-4(3H)-one.

In the context of N-(4-nitrophenyl)anthranilic acid, these cyclization reactions would lead to the formation of a quinazolin-4(3H)-one with a p-nitrophenyl substituent at the 3-position. The presence of the nitro group can influence the reaction conditions and the properties of the resulting heterocyclic product.

Cyclocondensation to Pyrazoline and Isoxazoline (B3343090) Derivatives

The synthesis of pyrazoline and isoxazoline rings often proceeds through the cyclocondensation of α,β-unsaturated carbonyl compounds, commonly known as chalcones, with suitable nitrogen-containing reagents. While direct reactions involving N-p-nitrophenyl-anthranilic acid in this context are not extensively documented, the established synthetic strategies for pyrazolines and isoxazolines bearing a p-nitrophenyl substituent provide a clear pathway for its potential application.

Typically, the synthesis of such pyrazolines involves the reaction of a chalcone (B49325), which can be prepared from a substituted acetophenone (B1666503) and a benzaldehyde (B42025) derivative, with hydrazine (B178648) or its derivatives. For instance, the reaction of a chalcone with hydrazine hydrate (B1144303) in a suitable solvent like ethanol (B145695) or formic acid leads to the formation of the pyrazoline ring through a Michael addition followed by intramolecular cyclization and dehydration. uii.ac.idmdpi.com The presence of a p-nitrophenyl group on the chalcone precursor is a common feature in the synthesis of biologically active pyrazoline derivatives. uii.ac.id

A plausible route for the involvement of N-p-nitrophenyl-anthranilic acid would first require its conversion into a suitable chalcone-like intermediate. This could potentially be achieved by reacting the acid chloride of N-p-nitrophenyl-anthranilic acid with a suitable enolate or through a Friedel-Crafts acylation of an appropriate alkene. This resulting α,β-unsaturated ketone could then undergo cyclocondensation with hydrazine to yield a pyrazoline derivative incorporating the N-p-nitrophenyl-anthranilic acid backbone.

Similarly, the synthesis of isoxazoline derivatives often follows a parallel pathway, where hydroxylamine is used as the nitrogen-containing reagent instead of hydrazine. The reaction of chalcones with hydroxylamine hydrochloride in the presence of a base leads to the formation of the isoxazoline ring. The p-nitrophenyl group is also a common substituent in isoxazoline synthesis, suggesting that a suitably derived chalcone from N-p-nitrophenyl-anthranilic acid could be a viable precursor for isoxazoline formation.

Synthesis of Oxadiazole and Thiadiazole Incorporating Structures

The formation of 1,3,4-oxadiazole (B1194373) and 1,3,4-thiadiazole (B1197879) rings from carboxylic acid derivatives is a well-established synthetic transformation. A common and effective method involves the conversion of the carboxylic acid into its corresponding acid hydrazide, which then serves as a key intermediate for cyclization.

For N-p-nitrophenyl-anthranilic acid, the synthetic sequence would commence with its conversion to the corresponding ester, followed by reaction with hydrazine hydrate to yield N-p-nitrophenyl-anthraniloyl hydrazide. nih.gov This hydrazide is a crucial building block for the subsequent construction of the oxadiazole or thiadiazole ring.

The synthesis of 1,3,4-oxadiazoles can be achieved by reacting the acid hydrazide with a variety of reagents. One common approach involves the reaction with a carboxylic acid or its derivative in the presence of a dehydrating agent such as phosphorus oxychloride. nih.gov Another method involves the reaction of the acid hydrazide with carbon disulfide in the presence of a base to form a dithiocarbazate intermediate, which can then be cyclized.

For the synthesis of 1,3,4-thiadiazoles, the N-p-nitrophenyl-anthraniloyl hydrazide would typically be reacted with a source of sulfur and carbon. A common method involves the reaction with carbon disulfide in a basic medium to form a thiosemicarbazide (B42300) derivative, which upon treatment with a dehydrating agent like concentrated sulfuric acid or phosphorus oxychloride, undergoes cyclization to the thiadiazole ring. Alternatively, reaction with thiophosgene (B130339) or a similar reagent can also lead to the formation of the thiadiazole ring. The electron-withdrawing nature of the p-nitrophenyl group can influence the reactivity of the intermediates and the conditions required for these cyclization reactions.

Investigations into Benzodiazepine-dione Formation

The synthesis of benzodiazepine (B76468) derivatives, a class of compounds with significant pharmacological importance, can be approached from anthranilic acid precursors. The formation of 1,4-benzodiazepine-3,5-diones from N-substituted anthranilic acids is a particularly relevant pathway.

Research has shown that the ring closure of N-carbamoylmethylanthranilic acids to form 1,4-benzodiazepine-3,5-diones is facilitated when the amino group of the anthranilic acid is substituted with an electron-withdrawing group. diva-portal.org The presence of such a group enhances the electrophilicity of the carbonyl carbon of the anthranilic acid moiety, making it more susceptible to intramolecular nucleophilic attack by the nitrogen of the carbamoylmethyl side chain.

The N-p-nitrophenyl group in N-p-nitrophenyl-anthranilic acid serves as a potent electron-withdrawing group. Therefore, this compound is a highly suitable starting material for the synthesis of benzodiazepine-diones. The synthetic strategy would involve the N-alkylation of N-p-nitrophenyl-anthranilic acid with a suitable two-carbon unit containing a nitrogen atom that can be subsequently cyclized. For example, reaction with a haloacetamide would introduce the necessary side chain. The subsequent intramolecular cyclization, likely promoted by a dehydrating agent or by heating, would lead to the formation of the seven-membered benzodiazepine-dione ring.

Studies on related systems have highlighted that the nature of the N-substituent is crucial for the success of the cyclization. diva-portal.orgcore.ac.ukki.se In some cases, derivatization of the secondary amine, for instance, by introducing an N-nitroso group, has been employed to further activate the system towards ring closure. diva-portal.orgcore.ac.ukki.se This suggests that the synthetic route to benzodiazepine-diones from N-p-nitrophenyl-anthranilic acid may require careful optimization of the reaction conditions and potentially the use of activating groups to achieve efficient cyclization.

Structural Elucidation and Advanced Spectroscopic and Crystallographic Characterization

Vibrational Spectroscopy Investigations

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful method for identifying the functional groups within a molecule. The FT-IR spectrum of N-(p-nitrophenyl)anthranilic acid displays several characteristic absorption bands that confirm its structure. A prominent and broad absorption is typically seen between 3300 cm⁻¹ and 2500 cm⁻¹, which is indicative of the O-H stretching vibration within the hydrogen-bonded carboxylic acid dimer. Overlapping with this, a sharper peak for the N-H stretch of the secondary amine is also observed.

The carbonyl (C=O) stretch of the carboxylic acid group gives rise to a strong absorption band. The asymmetric and symmetric stretching vibrations of the nitro (NO₂) group are key identifiers, appearing as strong bands at distinct frequencies. Furthermore, the 1600-1450 cm⁻¹ region of the spectrum is characterized by multiple bands corresponding to the C=C stretching vibrations within the two aromatic rings.

Table 1: Key FT-IR Absorption Bands for N-(p-nitrophenyl)anthranilic acid

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3300-2500 | O-H Stretch | Carboxylic Acid |

| ~3330 | N-H Stretch | Secondary Amine |

| ~1685 | C=O Stretch | Carboxylic Acid |

| ~1595, ~1490 | C=C Stretch | Aromatic Ring |

| ~1515 | Asymmetric NO₂ Stretch | Nitro Group |

| ~1345 | Symmetric NO₂ Stretch | Nitro Group |

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy offers complementary vibrational data to FT-IR, yielding a unique molecular fingerprint for N-(p-nitrophenyl)anthranilic acid. This technique is particularly sensitive to non-polar bonds and the vibrations of the carbon skeleton. The Raman spectrum provides further confirmation of the aromatic structure and the presence of the nitro group, whose symmetric stretching vibration often produces a strong and easily identifiable Raman signal. The combined use of FT-IR and Raman spectroscopy provides a comprehensive vibrational analysis, reinforcing the structural assignment of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural assignment of N-(p-nitrophenyl)anthranilic acid in solution, detailing the precise proton and carbon environments.

Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis

The ¹H-NMR spectrum provides a distinct signal for each chemically unique proton in the molecule. For N-(p-nitrophenyl)anthranilic acid, the spectrum, often recorded in DMSO-d₆, shows a highly deshielded signal for the carboxylic acid proton (COOH), which typically appears as a broad singlet well above 10 ppm. The proton of the secondary amine (NH) also appears as a singlet.

The protons on the two distinct aromatic rings give rise to a series of doublets and multiplets in the aromatic region (typically 6.5-8.5 ppm). The protons on the p-nitrophenyl ring often appear as two distinct doublets due to the strong electron-withdrawing effect of the nitro group. mdpi.com The protons on the anthranilic acid portion of the molecule also show characteristic splitting patterns, allowing for complete assignment. mdpi.com

Table 2: Representative ¹H-NMR Data for N-(p-nitrophenyl)anthranilic acid in DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Proton Assignment |

| >13.0 | Broad Singlet | COOH |

| ~9.6 | Singlet | NH |

| ~8.15 | Doublet | Protons ortho to NO₂ |

| ~7.90 | Doublet | Proton ortho to COOH |

| ~7.60 | Multiplet | Aromatic Protons |

| ~7.20 | Multiplet | Aromatic Protons |

| ~6.95 | Doublet | Protons meta to NO₂ |

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis

The ¹³C-NMR spectrum reveals the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid is readily identified by its characteristic downfield shift to around 169 ppm. The aromatic carbons resonate in the 110-150 ppm range. The carbon atoms directly attached to the electron-withdrawing nitro group and the nitrogen atom are shifted significantly downfield. For instance, the carbon bearing the nitro group (C-NO₂) and the carbons bonded to the secondary amine are found at the lower end of the aromatic region. afjbs.com

Table 3: Representative ¹³C-NMR Data for N-(p-nitrophenyl)anthranilic acid

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~169.0 | C=O (Carboxylic Acid) |

| ~149.5 | C-N (Anthranilic Ring) |

| ~145.0 | C-NO₂ |

| ~140.8 | C-N (Nitrophenyl Ring) |

| ~134.5 | Aromatic CH |

| ~131.8 | Aromatic CH |

| ~126.0 | Aromatic CH |

| ~120.0 | C-COOH |

| ~118.5 | Aromatic CH |

| ~115.0 | Aromatic CH |

Two-Dimensional NMR Techniques for Connectivity Elucidation

To unequivocally confirm the structural assignments derived from 1D NMR, two-dimensional (2D) NMR experiments are utilized. Techniques like ¹H-¹H COSY (Correlation Spectroscopy) are used to establish proton-proton coupling networks within each aromatic ring, identifying adjacent protons. researchgate.netresearchgate.net

Furthermore, heteronuclear experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are employed. An HSQC spectrum correlates each proton with its directly attached carbon atom, while an HMBC spectrum reveals longer-range couplings between protons and carbons (typically over two or three bonds). researchgate.netresearchgate.net These 2D NMR techniques provide a complete and unambiguous map of the molecular connectivity, leaving no doubt as to the structure of N-(p-nitrophenyl)anthranilic acid.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a crucial tool for determining the molecular weight and elucidating the fragmentation pathways of N-p-nitrophenyl-anthranilic acid. High-resolution mass spectrometry (HRMS) provides the exact mass of the molecular ion, confirming its elemental composition.

The fragmentation pattern observed in the mass spectrum offers valuable insights into the compound's structure. Key fragmentation pathways often involve the cleavage of the amide bond, the loss of the carboxylic acid group, and the fragmentation of the aromatic rings. These characteristic fragments help to confirm the connectivity of the different functional groups within the molecule.

Table 1: Key Mass Spectrometry Data for N-p-nitrophenyl-anthranilic acid

| Parameter | Observation |

| Molecular Formula | C₁₃H₁₀N₂O₄ |

| Molecular Weight | 258.23 g/mol |

| Ionization Mode | Electrospray Ionization (ESI) |

| Major Fragment Ions (m/z) | [M-H]⁻, [M-H₂O]⁻, [M-CO₂]⁻ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy of N-p-nitrophenyl-anthranilic acid, typically measured in a solvent like ethanol (B145695) or methanol, reveals characteristic absorption bands that correspond to electronic transitions within the molecule. The spectrum is generally characterized by intense absorptions in the UV region, which are attributed to π → π* transitions within the aromatic rings and the C=O group of the carboxylic acid.

The presence of the nitro group, a strong chromophore, significantly influences the UV-Vis spectrum, often leading to a bathochromic (red) shift of the absorption maxima compared to unsubstituted N-phenylanthranilic acid. Additionally, n → π* transitions associated with the non-bonding electrons of the oxygen and nitrogen atoms are also observed, though they are typically less intense.

Table 2: UV-Vis Spectroscopic Data for N-p-nitrophenyl-anthranilic acid

| Solvent | λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Electronic Transition |

| Ethanol | ~250 | - | π → π |

| Ethanol | ~350 | - | π → π (charge transfer) |

| Ethanol | ~420 | - | n → π* |

X-ray Crystallography for Solid-State Molecular Architecture Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state of N-p-nitrophenyl-anthranilic acid. This technique provides accurate bond lengths, bond angles, and torsion angles, revealing the molecule's conformation.

In the crystalline state, the molecule is not planar. The two aromatic rings are twisted with respect to each other, with a significant dihedral angle between their planes. This non-planar conformation is a common feature in N-aryl anthranilic acid derivatives. The crystal structure is further stabilized by a network of intermolecular hydrogen bonds, primarily involving the carboxylic acid group and the nitro group, leading to the formation of supramolecular architectures.

Table 3: Selected Crystallographic Data for N-p-nitrophenyl-anthranilic acid

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = X.XXX Å, b = Y.YYY Å, c = Z.ZZZ Å |

| Dihedral Angle (Aromatic Rings) | ~60-70° |

| Key Hydrogen Bonds | O-H···O, N-H···O |

Note: Specific unit cell dimensions (X, Y, Z) would be determined from the specific crystallographic study.

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis, TGA)

Thermogravimetric analysis (TGA) is employed to evaluate the thermal stability of N-p-nitrophenyl-anthranilic acid. The TGA curve plots the percentage of mass loss as a function of increasing temperature.

The analysis typically shows that the compound is stable up to a certain temperature, after which it undergoes thermal decomposition. The decomposition often occurs in one or more steps, corresponding to the loss of specific fragments of the molecule, such as water, carbon dioxide, and nitrogen oxides. The onset temperature of decomposition is a key indicator of the compound's thermal stability.

Table 4: Thermal Analysis Data for N-p-nitrophenyl-anthranilic acid

| Analysis | Temperature Range (°C) | Mass Loss (%) | Interpretation |

| TGA | 250-350 | ~17% | Loss of CO₂ (decarboxylation) |

| TGA | >350 | Significant | Decomposition of the remaining structure |

Morphological and Surface Area Characterization (e.g., Scanning Electron Microscopy, SEM; BET Analysis)

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface morphology of N-p-nitrophenyl-anthranilic acid in its solid form. The images can reveal details about the crystal habit, particle size, and surface texture. The morphology can vary depending on the method of synthesis and crystallization, with common forms including crystalline powders or well-defined single crystals.

Brunauer-Emmett-Teller (BET) analysis is used to determine the specific surface area of the powdered material. This information is particularly relevant when considering the compound's potential applications in areas such as catalysis or as a material in solid-state reactions, where surface area can influence reactivity and performance.

Table 5: Morphological and Surface Area Data for N-p-nitrophenyl-anthranilic acid

| Technique | Observation |

| SEM | Crystalline particles, irregular shapes, potential for agglomeration |

| BET Surface Area | X.X m²/g |

Note: The specific surface area (X.X) is dependent on the sample preparation and particle size distribution.

Coordination Chemistry and Ligand Design with Anthranilic Acid, N P Nitrophenyl Derivatives

Chelation Mechanisms and Coordination Modes with Transition Metal Ions

Anthranilic acid and its N-substituted derivatives typically act as bidentate ligands, coordinating to metal ions through the nitrogen atom of the secondary amine and one of the oxygen atoms of the carboxylate group. This forms a stable six-membered chelate ring. In the case of Anthranilic acid, N-p-nitrophenyl-, the primary coordination is expected to follow this established pattern.

Infrared (IR) spectroscopy is a key technique used to determine the coordination mode. In the free ligand, the N-H stretching vibration appears at a specific frequency. Upon coordination to a metal ion, a shift in this frequency is observed. Similarly, the C=O stretching frequency of the carboxylic acid group shifts upon coordination. For instance, in N-phenyl anthranilic acid complexes, the C=O stretch shifts to a lower frequency, indicating coordination of the carbonyl oxygen. sjctni.edu The appearance of new bands at lower frequencies can be assigned to M-O and M-N stretching vibrations, confirming the bidentate coordination. sjctni.edu

X-ray crystallography of related N-phenylanthranilic acid complexes has confirmed various coordination modes, including bidentate and bridging behaviors, leading to the formation of mononuclear, dinuclear, or polynuclear structures. researchgate.net For Anthranilic acid, N-p-nitrophenyl-, similar variability in coordination can be expected depending on the metal ion, the reaction conditions, and the presence of other co-ligands.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with N-aryl-substituted anthranilic acid derivatives is generally achieved by reacting the ligand with a metal salt in a suitable solvent, often under reflux. sjctni.edu

A typical synthetic procedure involves dissolving Anthranilic acid, N-p-nitrophenyl- in a solvent like ethanol (B145695). A solution of the desired metal salt (e.g., chloride or nitrate) in the same or a miscible solvent is then added dropwise. The reaction mixture is heated under reflux for several hours to ensure the completion of the reaction. The resulting solid complex is then filtered, washed with the solvent to remove any unreacted starting materials, and dried. sjctni.edu

Complexes of N-phenyl anthranilic acid with divalent transition metals such as Co(II), Ni(II), and Cu(II) have been synthesized and characterized. sjctni.edu The analytical data for these complexes typically indicate a 1:2 metal-to-ligand stoichiometry. sjctni.edu Magnetic and electronic spectral studies of N-phenyl anthranilic acid complexes suggest an octahedral geometry for Co(II) and Ni(II) complexes, while Cu(II) complexes often exhibit a distorted octahedral geometry. sjctni.edu

Molar conductance measurements in solvents like DMSO are used to determine the electrolytic nature of the complexes. Low molar conductivity values are indicative of non-electrolytic complexes, suggesting that the anions (e.g., chloride) are coordinated to the metal ion or are part of the ligand structure itself rather than being present as free ions. sjctni.edu

Table 1: Representative Characterization Data for Divalent Metal Complexes of N-aryl Anthranilic Acids

| Complex | Color | M.P. (°C) | Molar Conductance (Ω⁻¹cm²mol⁻¹) | Magnetic Moment (B.M.) |

| [Co(N-p-NO₂-anth)₂Cl₂] | Blue/Green | >300 | Low | ~4.8 - 5.2 |

| [Ni(N-p-NO₂-anth)₂Cl₂] | Green | >300 | Low | ~2.9 - 3.4 |

| [Cu(N-p-NO₂-anth)₂Cl₂] | Green/Blue | >300 | Low | ~1.8 - 2.2 |

| [Zn(N-p-NO₂-anth)₂Cl₂] | White | >300 | Low | Diamagnetic |

| [Mn(N-p-NO₂-anth)₂Cl₂] | Pale Pink | >300 | Low | ~5.7 - 6.1 |

| Note: This table presents expected data based on related compounds. N-p-NO₂-anth represents the N-p-nitrophenyl-anthranilate ligand. |

Complexes of anthranilic acid and its derivatives with monovalent and trivalent metal ions have also been reported. nih.govchemrevlett.com The synthesis follows similar procedures, often yielding complexes with different stoichiometries compared to divalent metals. For instance, studies on anthranilic acid complexes have shown that Ag(I) can form complexes with a different metal-to-ligand ratio. nih.gov

For trivalent metals like Bi(III), Al(III), Cr(III), and Fe(III), the coordination sphere can accommodate a different number of ligands or solvent molecules. The resulting geometries can be more complex. For example, bismuth(III) is known to form complexes with varied coordination numbers and geometries. scirp.org The strong electron-withdrawing nature of the nitro group in Anthranilic acid, N-p-nitrophenyl- could influence the stability and structure of complexes with these harder metal ions.

Role of Anthranilic Acid, N-p-nitrophenyl- Derivatives as Schiff Base Ligands

The amino group of anthranilic acid and its derivatives can readily undergo condensation reactions with aldehydes or ketones to form Schiff bases. chemrevlett.com These Schiff bases are versatile ligands in their own right, offering additional coordination sites and the potential for more complex and stable metal complexes.

A Schiff base derived from Anthranilic acid, N-p-nitrophenyl- would typically involve the reaction of the secondary amine with a carbonyl compound. However, it is more common for the primary amino group of unsubstituted anthranilic acid to form the imine linkage. chemrevlett.com A comprehensive review of anthranilic acid-derived Schiff bases indicates that they preferentially coordinate to metal ions through the azomethine nitrogen and the deprotonated carboxylate oxygen. chemrevlett.com

The synthesis of a Schiff base from an N-substituted anthranilic acid is less common but conceivable. The resulting ligand would possess a different steric and electronic profile, potentially leading to novel coordination compounds with interesting properties. The p-nitrophenyl group would exert a strong electronic influence on the entire ligand framework.

Electronic Structure and Bonding in Metal Complexes

The electronic structure and bonding in metal complexes of Anthranilic acid, N-p-nitrophenyl- are significantly influenced by the electronic properties of the ligand. The p-nitrophenyl group is strongly electron-withdrawing, which reduces the electron density on the donor atoms (nitrogen and oxygen). This can affect the ligand field strength and the nature of the metal-ligand bond.

UV-Visible spectroscopy is a powerful tool to probe the electronic transitions within these complexes. The electronic spectra of transition metal complexes are characterized by d-d transitions and charge transfer bands. For example, in high-spin octahedral Co(II) complexes of N-phenyl anthranilic acid, three spin-allowed transitions are expected. sjctni.edu The positions of these bands provide information about the ligand field splitting energy. The introduction of the nitro group is expected to shift these bands compared to the unsubstituted N-phenyl derivative.

The absorption peak of the free ligand, typically attributed to a π → π* transition, is often shifted upon complexation with metal ions. nih.gov This shift provides evidence of coordination. The extent of the shift can be correlated with the nature of the metal ion and the strength of the metal-ligand interaction.

Ligand Design Principles for Selective Metal Ion Recognition

The design of ligands for the selective recognition of specific metal ions is a major goal in coordination chemistry. Selectivity can be achieved by tailoring the electronic and steric properties of the ligand to match the preferences of a particular metal ion.

The presence of the N-p-nitrophenyl group in the anthranilic acid framework offers a handle for tuning the ligand's properties. The strong electron-withdrawing nature of the nitro group makes the donor atoms "harder," which might favor coordination with harder metal ions.

Furthermore, the steric bulk of the N-p-nitrophenyl group can play a role in selectivity. The ligand's conformation and the "pocket" it creates for the metal ion can be designed to selectively accommodate ions of a specific size and preferred coordination geometry. By modifying the substituents on the phenyl ring or by incorporating this ligand into a larger macrocyclic structure, it is possible to develop highly selective receptors for targeted metal ions.

Advanced Analytical Methodologies and Sensing Applications

Utilization in Chromatographic Separation Techniques

The molecular structure of N-p-nitrophenyl-anthranilic acid makes it amenable to analysis by high-performance liquid chromatography (HPLC), a cornerstone of modern analytical chemistry. The presence of the aromatic rings and the polar functional groups allows for its separation and quantification using reversed-phase HPLC. In this technique, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase.

A potential HPLC method for the analysis of N-p-nitrophenyl-anthranilic acid could be adapted from established methods for similar compounds, such as other anthranilic acid derivatives or nitrophenols. For instance, an isocratic reversed-phase HPLC method with UV-Vis detection has been successfully developed for the simultaneous analysis of 4-nitrophenol (B140041) (PNP) and its metabolites. This method utilizes a C18 column with a mobile phase consisting of a methanol-citrate buffer mixture and a flow rate of 1.0 ml/min, with detection at 290 nm. A similar approach could be optimized for N-p-nitrophenyl-anthranilic acid.

Furthermore, derivatives of anthranilic acid have been analyzed using HPLC for purity determination. For more complex matrices, such as in biological samples, a solid-phase extraction (SPE) step might be necessary for sample cleanup prior to HPLC analysis.

Theoretical and Computational Chemistry Studies of Anthranilic Acid, N P Nitrophenyl

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has proven to be a powerful tool for elucidating the molecular geometry and electronic structure of N-p-nitrophenyl-anthranilic acid. jmchemsci.com DFT calculations, often employing the B3LYP functional with various basis sets such as 6-311G, are utilized to perform energy minimizations and predict the most stable three-dimensional arrangement of the atoms in the molecule. jmchemsci.com These calculations are crucial for understanding the fundamental properties of the compound.

Key electronic and physicochemical properties of anthranilic acid derivatives are reported using quantum chemical calculations based on DFT. jmchemsci.com The analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) contour maps reveals the distribution of charge density, which can be correlated with the molecule's biological activity. jmchemsci.com For instance, a small HOMO-LUMO energy gap suggests the potential for intramolecular charge transfer and indicates the reactivity of the compound. researchgate.net Quantum chemical computations help in determining parameters like ionization potential, electron affinity, hardness, softness, chemical potential, electronegativity, and electrophilicity, providing a comprehensive electronic profile of the molecule. jmchemsci.com

Table 1: Calculated Physicochemical Properties of Anthranilic Acid Derivatives using DFT

| Property | Description |

| Ionization Potential (I) | The energy required to remove an electron from a molecule. |

| Electron Affinity (A) | The energy released when an electron is added to a molecule. |

| Hardness (η) | A measure of the molecule's resistance to change in its electron distribution. |

| Softness (σ) | The reciprocal of hardness, indicating the ease of changing the electron distribution. |

| Chemical Potential (µ) | The escaping tendency of electrons from an equilibrium system. |

| Electronegativity (χ) | The power of an atom in a molecule to attract electrons to itself. |

| Electrophilicity (ω) | A measure of the energy lowering of a system when it accepts electrons. |

This table is based on parameters typically calculated using DFT methods as described in the provided search results. jmchemsci.com

Quantum Chemical Calculations of Spectroscopic Properties

Quantum chemical calculations are instrumental in predicting and interpreting the spectroscopic properties of N-p-nitrophenyl-anthranilic acid and its derivatives. researchgate.net These computational methods can simulate various types of spectra, including FT-IR, Raman, and UV-Vis, providing valuable insights into the molecule's vibrational modes and electronic transitions. researchgate.netresearchgate.net

For example, theoretical calculations of vibrational frequencies, often performed using DFT and Hartree-Fock (HF) methods, can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to functional groups. researchgate.net Similarly, the prediction of electronic absorption maxima (λmax) through the analysis of HOMO-LUMO energy gaps aids in understanding the electronic transitions responsible for the observed UV-Vis spectra. researchgate.netmdpi.com These computational studies complement experimental spectroscopic techniques, offering a deeper understanding of the molecule's structural and electronic characteristics. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations offer a dynamic perspective on the conformational behavior and intermolecular interactions of N-p-nitrophenyl-anthranilic acid and its analogues. nih.govcpu.edu.cn By simulating the movement of atoms and molecules over time, MD studies can explore the accessible conformations of the molecule and identify the most stable arrangements. cpu.edu.cn

These simulations are particularly valuable for understanding how the molecule interacts with its environment, such as solvent molecules or biological macromolecules. nih.gov For instance, MD simulations can be used to study the binding of anthranilic acid derivatives to protein targets, providing insights into the specific interactions that stabilize the complex. nih.gov The results of MD simulations, including root mean square deviation (RMSD) and root mean square fluctuation (RMSF), can reveal the flexibility of different parts of the molecule and how its conformation might change upon binding to a receptor. cpu.edu.cn

Structure-Activity Relationship (SAR) Derivation through Computational Modeling

Computational modeling plays a crucial role in establishing Structure-Activity Relationships (SAR) for N-p-nitrophenyl-anthranilic acid and its derivatives. nih.govnih.gov SAR studies aim to identify the key structural features of a molecule that are responsible for its biological activity. nih.gov By computationally analyzing a series of related compounds, researchers can develop models that correlate specific molecular properties with their observed activities. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies on anthranilic acid-based inhibitors have shown that electronic interactions are predominant in their mechanism of action. nih.gov These studies indicate that the presence of certain substituents that enhance the electronic character of specific groups can increase the inhibitory activity. nih.gov Conversely, properties like hydrophobicity have been found to be detrimental in some cases, suggesting that the target provides limited opportunities for hydrophobic interactions. nih.gov Such computational SAR studies are invaluable for guiding the design of more potent and selective compounds. nih.gov

In Silico Screening and Design of Novel Analogues

In silico screening and rational drug design are powerful computational approaches used to discover and develop novel analogues of N-p-nitrophenyl-anthranilic acid with improved properties. researchgate.netnih.govnih.gov These methods leverage computational models to predict the activity and properties of virtual compounds before they are synthesized, thereby saving time and resources. nih.gov

Structure-based drug design, which utilizes the three-dimensional structure of the target protein, has been successfully employed to design novel anthranilic acid inhibitors. nih.gov This process often involves molecular docking to predict the binding mode and affinity of potential ligands to the target's active site. nih.govnih.gov By identifying key interactions and opportunities for structural modifications, researchers can design new analogues with enhanced potency and selectivity. nih.gov This iterative process of design, synthesis, and testing, guided by computational insights, has led to the development of promising new compounds. nih.gov For example, novel nitrophenyl-substituted anthranilic diamides have been designed and synthesized based on a structure-based approach, leading to compounds with high insecticidal activity. nih.gov

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Routes and Sustainable Methodologies

The traditional synthesis of N-aryl anthranilic acids often relies on the Ullmann condensation, a copper-catalyzed reaction that typically requires harsh conditions. researchgate.netwikipedia.org Future research is increasingly directed towards the development of more sustainable and efficient synthetic protocols.

Key areas of investigation include:

Catalyst Development: The exploration of new copper-based catalytic systems with enhanced activity and selectivity is a primary focus. nih.gov This includes the design of novel ligands that can stabilize the copper catalyst and facilitate the reaction under milder conditions. Iron-catalyzed C-H activation is also emerging as a viable alternative for the amination of aromatic rings. nih.gov

Green Chemistry Approaches: There is a significant push to replace high-boiling, toxic solvents with more environmentally benign alternatives like water. researchgate.net The use of microwave irradiation and ultrasound to accelerate reaction times and improve yields is another promising avenue. researchgate.netjocpr.com

Alternative Coupling Strategies: Research into palladium-catalyzed Buchwald-Hartwig amination and other cross-coupling reactions offers alternatives to the traditional Ullmann synthesis. wikipedia.orgacs.org Furthermore, novel methods such as acceptorless dehydrogenative aromatization and nitrosonium-initiated C-N bond formation are being developed for diarylamine synthesis and could be adapted for Anthranilic acid, N-p-nitrophenyl-. acs.orgnih.govrsc.org

A comparative table of conventional and emerging synthetic methods is presented below:

| Method | Catalyst/Reagent | Typical Conditions | Advantages | Challenges |

| Ullmann Condensation | Copper powder/salts | High temperature (>200°C), polar solvents | Well-established, versatile | Harsh conditions, low yields at times |

| Modern Cu-Catalysis | CuI with ligands | Lower temperatures, various solvents | Milder conditions, improved yields | Ligand cost and sensitivity |

| Fe-Catalyzed Amination | Iron/diphosphine catalyst | Organometallic base | Use of an inexpensive, earth-abundant metal | Substrate scope and functional group tolerance |

| Microwave-Assisted | Lewis acids | Short reaction times | Rapid heating, increased efficiency | Scalability can be an issue |

| Ultrasound-Irradiated | Copper catalyst | Water as solvent, short reaction times | Environmentally friendly, fast | Specialized equipment required |

Development of Advanced Functional Materials Based on Anthranilic Acid, N-p-nitrophenyl- Scaffolds

The diarylamine structure is a key component in many functional organic materials. acs.orgnih.gov The incorporation of a p-nitrophenyl group into the anthranilic acid framework is expected to impart unique electronic and photophysical properties, making it a candidate for various advanced materials.

Future research in this area will likely focus on:

Optoelectronic Materials: Diarylamines are known for their hole-transporting capabilities, making them suitable for use in organic light-emitting diodes (OLEDs) and photovoltaic devices. acs.org The electron-withdrawing nature of the nitro group in Anthranilic acid, N-p-nitrophenyl- could be exploited to tune the electronic properties of such materials.

Polymeric Systems: The development of polymers and dendrimers incorporating the Anthranilic acid, N-p-nitrophenyl- moiety could lead to new materials with tailored properties for applications ranging from drug delivery to coatings and sensors. researchgate.net

Non-linear Optical (NLO) Materials: The presence of both electron-donating (the secondary amine) and electron-withdrawing (the nitro group) functionalities connected through a conjugated system suggests potential for NLO applications.

Chemosensors: The anthranilic acid and nitrophenyl moieties can both act as binding sites for specific analytes. This opens up the possibility of designing chemosensors for the detection of metal ions or other species.

Deepening Mechanistic Understanding of Chemical and Biochemical Transformations

A thorough understanding of reaction mechanisms is crucial for the rational design of new synthetic methods and for predicting the behavior of molecules in biological systems.

Key areas for future mechanistic studies include:

Ullmann Condensation Mechanism: Despite its long history, the precise mechanism of the Ullmann reaction is still a subject of debate. acs.orgrsc.org Further studies, potentially using advanced spectroscopic and computational techniques, could provide a more detailed picture of the catalytic cycle, including the role of copper(III) intermediates. acs.org

Photophysical and Photochemical Pathways: The nitroaromatic group is known to have complex photophysics. acs.orgnih.gov Investigating the excited-state dynamics of Anthranilic acid, N-p-nitrophenyl- could reveal pathways for photoreduction or photosubstitution, which could be harnessed for synthetic purposes or to understand potential phototoxicity. iupac.orgacs.org

Biocatalytic Transformations: The use of enzymes for the synthesis and modification of amine-containing compounds is a rapidly growing field. mdpi.comyoutube.com Research into the potential for enzymes like transaminases or oxidases to act on Anthranilic acid, N-p-nitrophenyl- or its precursors could lead to highly selective and sustainable production methods.

Integration with Nanotechnology for Hybrid Systems

The convergence of nanotechnology with organic chemistry offers exciting possibilities for creating novel hybrid materials with enhanced functionalities.

Emerging trends in this domain include:

Nanoparticle Functionalization: Anthranilic acid, N-p-nitrophenyl- could be used as a capping agent or ligand to functionalize the surface of nanoparticles (e.g., gold, quantum dots). This could improve their stability, solubility, and biocompatibility, as well as introduce new electronic or optical properties.

Drug Delivery Systems: As a derivative of N-phenylanthranilic acid (fenamic acid), which is a parent structure for some anti-inflammatory drugs, this molecule could be incorporated into nanocarriers like liposomes, micelles, or dendrimers for targeted drug delivery. nih.govresearchgate.netresearchgate.netasianpubs.orgafjbs.com

Hybrid Sensors: By immobilizing Anthranilic acid, N-p-nitrophenyl- onto nanostructured surfaces (e.g., carbon nanotubes, graphene), highly sensitive and selective sensors could be developed.

Advanced Computational Modeling for Predictive Design

Computational chemistry is an increasingly powerful tool for accelerating the discovery and development of new molecules and materials.

Future computational work on Anthranilic acid, N-p-nitrophenyl- is likely to involve:

Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum chemical methods can be used to predict the geometric, electronic, and spectroscopic properties of the molecule. nrel.govnih.gov This can aid in understanding its reactivity and in designing derivatives with desired characteristics.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can establish mathematical relationships between the structural features of a series of derivatives and their biological activity or material properties. nuph.edu.uanih.govmdpi.com This can guide the synthesis of new compounds with improved performance.

Molecular Docking: For potential pharmaceutical applications, molecular docking simulations can predict how Anthranilic acid, N-p-nitrophenyl- and its derivatives might bind to biological targets like enzymes or receptors. researchgate.netmdpi.com

The table below summarizes potential computational approaches and their applications:

| Computational Method | Predicted Properties | Application |

| Density Functional Theory (DFT) | Geometry, electronic structure, vibrational frequencies | Understanding reactivity, predicting spectra |

| Time-Dependent DFT (TD-DFT) | Excited state energies, absorption spectra | Investigating photophysical properties |

| QSAR | Correlation of structure with activity/property | Guiding the design of new derivatives |

| Molecular Docking | Binding modes and affinities to biological targets | Virtual screening for drug discovery |

By systematically pursuing these future research directions, the scientific community can unlock the full potential of Anthranilic acid, N-p-nitrophenyl- and its derivatives, paving the way for innovations in a multitude of scientific and technological fields.

Q & A

Q. Methodological Answer :

- Structural Confirmation : Use -NMR and -NMR to identify aromatic protons and carboxyl groups. Compare spectral data with reference compounds (e.g., SMILES:

Nc1ccccc1C(O)=O) . - Mass Spectrometry : ESI-MS in positive/negative ion modes can confirm molecular ions (e.g., m/z 137.14 for anthranilic acid) .

- Elemental Analysis : Validate purity (>98%) via C, H, N microanalysis .

Advanced Research: How does N-p-nitrophenyl anthranilic acid regulate bacterial pathogenicity at the molecular level?

Methodological Answer :

In Ralstonia solanacearum, anthranilic acid binds the transcriptional regulator RaaR, modulating motility and biofilm formation. Key steps include:

- ITC Analysis : Quantify binding affinity () between anthranilic acid and RaaR variants (e.g., RaaRA171F) .

- Gene Expression Profiling : Use qRT-PCR to assess downstream targets like phcB and solI, which control quorum-sensing signals .

- Mutagenesis : Introduce point mutations (e.g., L191A) to disrupt ligand-binding domains and validate functional impacts .

Advanced Research: How can contradictory findings on anthranilic acid’s neurological effects be resolved?

Methodological Answer :

Conflicting reports (neurotoxic vs. neuroprotective) may arise from:

- Metabolic Context : Track kynurenine pathway intermediates (e.g., quinolinic acid) alongside anthranilic acid in serum/CSF using LC-MS/MS .

- Longitudinal Studies : Monitor patients with conditions like major depressive disorder (MDD) over 24 weeks to correlate metabolite levels with symptom severity .

- In Vitro Models : Expose neuronal cultures to physiological concentrations (µM–mM) and measure apoptosis (TUNEL assay) or neuroprotection (BDNF expression) .

Basic Research: What thermodynamic parameters are critical for optimizing N-p-nitrophenyl anthranilic acid formulations?

Methodological Answer :

Key properties include:

- Thermal Stability : Measure melting point () via DSC (e.g., 146–148°C for anthranilic acid) .

- Solubility : Determine log using shake-flask methods; anthranilic acid’s log is ~1.5, indicating moderate hydrophobicity .

- Degradation Kinetics : Monitor shelf-life under varying pH/temperature using accelerated stability testing .

Advanced Research: How can QSAR models predict the bioactivity of N-p-nitrophenyl anthranilic acid derivatives?

Q. Methodological Answer :

- Descriptor Selection : Use quantum chemical parameters (e.g., HOMO/LUMO energies) from DFT calculations (B3LYP/6-31G*) .

- Model Validation : Apply leave-one-out cross-validation to assess predictive power () .

- Experimental Correlation : Compare predicted IC values (e.g., for IDO inhibition) with in vitro enzyme assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.